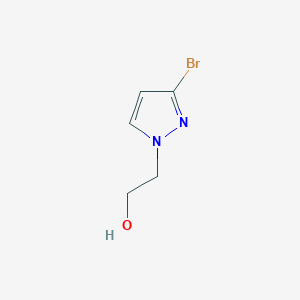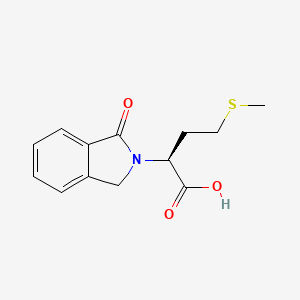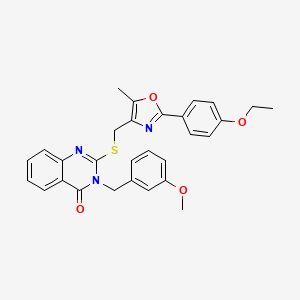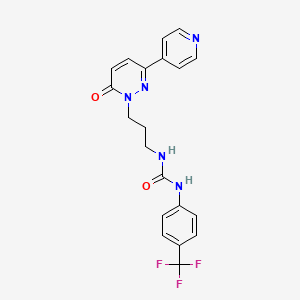
2-(3-Bromo-1H-pyrazol-1-yl)ethanol
Übersicht
Beschreibung
“2-(3-Bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 1233525-80-8 . It has a molecular weight of 191.03 and its IUPAC name is 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-ol . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-1H-pyrazol-1-yl)ethanol” is 1S/C5H7BrN2O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Bromo-1H-pyrazol-1-yl)ethanol” are not available, pyrazoles in general are known to undergo various chemical reactions. For instance, they can be formed through the reaction of 1,3-diols with arylhydrazines .Physical And Chemical Properties Analysis
“2-(3-Bromo-1H-pyrazol-1-yl)ethanol” is a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
- Preliminary bioassay tests have shown that some derivatives of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol exhibit insecticidal properties. For instance, one compound demonstrated a 70% mortality rate against Mythimna separata Walker at a test concentration of 200 mg/L .
- Certain derivatives of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol also exhibit favorable fungicidal activities. Two specific compounds inhibited the growth of Physalospora piricola by 92.3% at a concentration of 50 mg/L .
Insecticidal Activity
Fungicidal Activity
Synthetic Precursors
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: call a poison center/doctor if you feel unwell (P301+P312) .
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have a broad range of biological activities . .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to enzymes or receptors, inhibiting or activating cellular pathways, or modulating gene expression
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could affect multiple pathways
Result of Action
The molecular and cellular effects of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol are currently unknown. As a pyrazole derivative, it may have a range of potential effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound is stored at 2-8°C in a sealed, dry environment for stability .
Eigenschaften
IUPAC Name |
2-(3-bromopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRWYGGGKIOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-1H-pyrazol-1-yl)ethanol | |
CAS RN |
1233525-80-8 | |
| Record name | 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)
![2-[1-hydroxy-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic Acid](/img/structure/B2813635.png)
![4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide](/img/structure/B2813636.png)
![4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2813638.png)



![3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid](/img/structure/B2813646.png)
![3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2813648.png)
